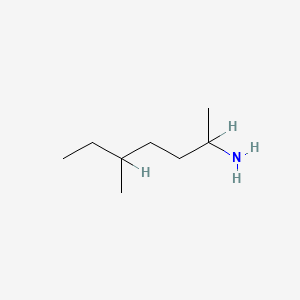
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
概要
説明
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H3Cl2F5N2 and a molecular weight of 281.01 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)benzene with hydrazine . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Condensation: Reactions with aldehydes or ketones typically require acidic or basic catalysts and are carried out at room temperature or under reflux.
Major Products Formed
Hydrazones: Formed through condensation with carbonyl compounds.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives and complexes, which may exhibit unique chemical and biological properties .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: Similar structure but lacks the difluoro groups.
2,4-Dichloro-6-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the position of chlorine atoms and the presence of an amino group.
Uniqueness
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.
特性
IUPAC Name |
[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSRWAPKUSFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1630637.png)

